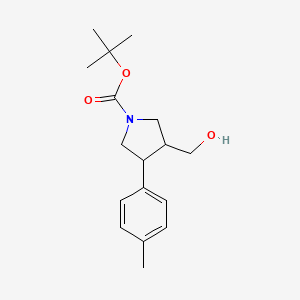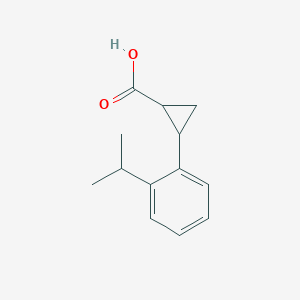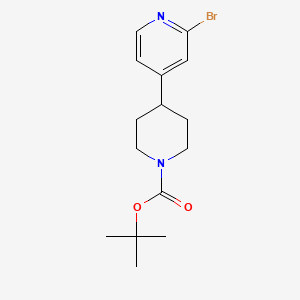
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride is a synthetic compound that features a unique structure combining an amino acid with a chlorinated oxazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride typically involves the following steps:
Formation of the Oxazoline Ring: The initial step involves the cyclization of a suitable precursor to form the oxazoline ring. This can be achieved through the reaction of an amino alcohol with a chlorinated carboxylic acid under acidic conditions.
Amination: The next step involves the introduction of the amino group. This can be done by reacting the oxazoline intermediate with ammonia or an amine under controlled conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The chlorine atom in the oxazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while substitution reactions can produce various substituted oxazolines.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amino acid moiety may facilitate transport across cell membranes or enhance binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid
- 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)butanoic acid
Uniqueness
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride is unique due to its specific combination of an amino acid and a chlorinated oxazoline ring
Eigenschaften
Molekularformel |
C5H8Cl2N2O3 |
|---|---|
Molekulargewicht |
215.03 g/mol |
IUPAC-Name |
2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H7ClN2O3.ClH/c6-3-1-2(11-8-3)4(7)5(9)10;/h2,4H,1,7H2,(H,9,10);1H |
InChI-Schlüssel |
IXBPTDHBIYEQHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1Cl)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B15126722.png)


![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)

![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)



![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)
